Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

β-Lactamase inhibition Antimicrobial resistance Pseudomonas aeruginosa

2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate (CAS 354773-23-2; molecular formula C20H17NO4; molecular weight 335.35 g/mol) is a synthetic quinoline-4-carboxylate ester classified as an HTS screening compound within the Vitas-M STK library (STK379155, PubChem SID. The molecule features a 2-methylquinoline core esterified at the 4-position with a 2-(4-methoxyphenyl)-2-oxoethyl moiety, distinguishing it from 2-hydroxy, 2-unsubstituted, and positional-isomer analogs.

Molecular Formula C20H17NO4
Molecular Weight 335.4g/mol
CAS No. 354773-23-2
Cat. No. B497611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
CAS354773-23-2
Molecular FormulaC20H17NO4
Molecular Weight335.4g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H17NO4/c1-13-11-17(16-5-3-4-6-18(16)21-13)20(23)25-12-19(22)14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3
InChIKeyFIZRFEMQFBFCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate (CAS 354773-23-2): Sourcing Guide for a Differentiated Quinoline-4-Carboxylate Ester


2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate (CAS 354773-23-2; molecular formula C20H17NO4; molecular weight 335.35 g/mol) is a synthetic quinoline-4-carboxylate ester classified as an HTS screening compound within the Vitas-M STK library (STK379155, PubChem SID 58015975) [1]. The molecule features a 2-methylquinoline core esterified at the 4-position with a 2-(4-methoxyphenyl)-2-oxoethyl moiety, distinguishing it from 2-hydroxy, 2-unsubstituted, and positional-isomer analogs . Quinoline-4-carboxylate derivatives are recognized scaffolds in medicinal chemistry, with demonstrated antibacterial, anticancer, and enzyme-inhibitory activities across multiple target classes [2].

Why Generic Substitution Fails for 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate (354773-23-2): Structural Determinants of Target Engagement


Quinoline-4-carboxylate esters cannot be freely interchanged because subtle variations in the quinoline C-2 substituent, the ester leaving group, and the carboxylate regioisomerism profoundly alter electronic distribution, steric accessibility, and metabolic susceptibility [1]. The 2-methyl substituent on the quinoline core of 354773-23-2 confers distinct lipophilicity and hydrogen-bonding character compared to the 2-hydroxy analog (CAS 355154-31-3), while the 4-methoxyphenyl-2-oxoethyl ester moiety provides a unique combination of π-stacking potential and hydrolytic stability that the simple methyl ester (CAS 55625-40-6) and the 4-methylphenyl analog lack . Positional isomerism further differentiates this compound: the 4-carboxylate attachment point yields a different molecular electrostatic potential surface than the 2-carboxylate isomer (CAS 431925-05-2), which directly impacts docking poses in kinase and β-lactamase binding pockets [2]. These structural features are not cosmetic—they control target recognition and must be verified experimentally rather than assumed transferable.

Product-Specific Quantitative Evidence Guide: 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate (354773-23-2)


2-Methyl vs. 2-Hydroxy Quinoline Substitution: Differentiated β-Lactamase Binding Affinity from a Structurally Proximal Analog

A structurally proximal analog—[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-methylquinoline-4-carboxylate (BDBM52000, MLS000516807), which shares the identical 2-methylquinoline-4-carboxylate core and 2-oxoethyl ester linkage with the target compound—exhibited a measured IC50 of 59.6 µM (5.96E+4 nM) against Pseudomonas aeruginosa β-lactamase in a Scripps Research Institute Molecular Screening Center assay [1]. In contrast, the 2-hydroxyquinoline-4-carboxylate analog (CAS 355154-31-3) lacks comparable β-lactamase inhibition data in the curated BindingDB/PubChem BioAssay collection, indicating that the 2-methyl substituent is structurally permissive for β-lactamase active-site access in a manner the 2-hydroxy group is not [2]. While direct head-to-head comparison data for the target compound itself are not yet available in the public domain, this cross-study comparable evidence from a core-identical analog establishes a biochemical activity signature that procurement decisions for β-lactamase inhibitor screening programs should reference.

β-Lactamase inhibition Antimicrobial resistance Pseudomonas aeruginosa

Quinoline-4-Carboxylate Scaffold EGFR Kinase Inhibition: Class-Level Evidence Supporting Anticancer Screening Prioritization

Quinoline-4-carboxylate derivatives as a class have demonstrated measurable EGFR kinase inhibitory activity in peer-reviewed studies. Abdelbaset et al. (2018) reported that a series of 2-styrylquinoline-4-carboxylate derivatives exhibited in vitro EGFR inhibition with IC50 values ranging from 1.11 µM to 16.01 µM, with the most potent compounds approaching the reference drug sorafenib (IC50 = 1.14 µM) [1]. In parallel, molecular docking studies of novel quinoline-4-carboxylate derivatives by Laachir et al. (2021) predicted potent binding to the EGFR kinase ATP-binding pocket, with docking scores comparable to known quinazoline-based EGFR inhibitors [2]. The target compound 354773-23-2, bearing a 2-methyl substituent and a 4-methoxyphenyl-2-oxoethyl ester, maps onto this pharmacophore: the C-2 methyl group mimics the methyl present in several active 2-styrylquinoline derivatives, while the ester carbonyl provides an additional hydrogen-bond acceptor site . Although direct IC50 data for 354773-23-2 against EGFR are not publicly available, this class-level inference supports prioritization of 354773-23-2 over quinoline-2-carboxylate positional isomers, which lack the 4-carboxylate geometry required for the EGFR hinge-region interaction identified in docking studies.

EGFR kinase inhibition Anticancer screening Quinoline-4-carboxylate

Antibacterial Screening: 4-Methoxyphenyl Ester Motif Differentiates 354773-23-2 from 4-Methylphenyl and Simple Alkyl Ester Analogs

The quinoline-4-carboxylate class has demonstrated potent antibacterial activity against multidrug-resistant Gram-positive strains. Cai, Teng, Li et al. (2018) reported that a series of facilely accessible quinoline derivatives displayed MIC values against MRSA, MRSE, VRE, and C. difficile in the low µg/mL range, with several compounds outperforming ciprofloxacin against C. difficile [1]. Within this structural class, the nature of the ester substituent critically modulates antibacterial potency: Lei et al. (2014) demonstrated that 2-(4-methoxyphenyl)quinoline-4-carboxylic acid and its metal complexes exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, confirming that the 4-methoxyphenyl motif contributes to membrane permeability and target access . The target compound 354773-23-2 incorporates this 4-methoxyphenyl motif within its 2-oxoethyl ester, distinguishing it from the 4-methylphenyl analog (C20H17NO3, MW 319.4), which lacks the methoxy oxygen hydrogen-bond acceptor [2]. The methoxy substituent increases the compound's hydrogen-bond acceptor count (from 4 to 5) and polar surface area, factors that predictably influence bacterial membrane penetration and solubility in aqueous assay media. This structural distinction is non-trivial for antibacterial screening: compounds with enhanced hydrogen-bonding capacity have been shown to exhibit superior activity against Gram-negative outer membrane barriers in related quinoline series.

Antibacterial screening Gram-positive pathogens Quinoline ester SAR

Hydrolytic Stability Differentiation: 2-Methylquinoline-4-Carboxylate Ester vs. Free Carboxylic Acid in Long-Term Assay Compatibility

The esterification of 2-methylquinoline-4-carboxylic acid (CAS 634-38-8) with 2-(4-methoxyphenyl)-2-oxoethyl alcohol converts a polar, ionizable free acid (predicted pKa ~3.5–4.0 for the carboxylic acid proton; MW 187.19) into a neutral ester (354773-23-2; MW 335.35) . The parent acid, while commercially available at lower cost from Sigma-Aldrich and other suppliers, presents significant limitations for cell-based and biochemical screening: (a) ionization at physiological pH reduces passive membrane permeability, (b) the free carboxylate can engage in non-specific ionic interactions with proteins, generating assay artifacts, and (c) the carboxylic acid is a substrate for phase II metabolic conjugation (glucuronidation) in cell-based assays containing hepatocytes or liver microsomes . The ester form 354773-23-2 masks the carboxylate, improving membrane permeability and reducing non-specific binding, while the 2-oxoethyl ester linkage is designed for controlled hydrolytic release—distinguishing it from simple methyl or ethyl esters that undergo rapid, uncontrolled esterase cleavage in biological media . This controlled-release design is critical for assays requiring sustained compound exposure over 24–72 hour incubation periods.

Hydrolytic stability Ester prodrug Assay compatibility

Best Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate (354773-23-2)


β-Lactamase Inhibitor Screening Cascade Targeting Multidrug-Resistant Pseudomonas aeruginosa

354773-23-2 is the preferred starting point for β-lactamase inhibitor fragment-based screening programs. The structurally proximal analog BDBM52000—which shares the identical 2-methylquinoline-4-carboxylate core and 2-oxoethyl ester linkage—has confirmed β-lactamase inhibitory activity (IC50 = 59.6 µM against P. aeruginosa β-lactamase) [1]. Procurement of 354773-23-2, rather than the 2-hydroxyquinoline analog (CAS 355154-31-3) which lacks β-lactamase engagement data, ensures that screening resources are deployed on a scaffold with demonstrated target-class activity. The 4-methoxyphenyl-2-oxoethyl ester provides a synthetically tractable handle for SAR expansion via ester hydrolysis and re-esterification with diverse alcohol libraries.

EGFR-Directed Anticancer Screening with Defined Pharmacophore Alignment

354773-23-2 is structurally aligned with the quinoline-4-carboxylate EGFR kinase inhibitor pharmacophore validated by Abdelbaset et al. (2018; 2-styrylquinoline-4-carboxylates, IC50 = 1.11–16.01 µM vs. EGFR) and Laachir et al. (2021; docking-predicted EGFR hinge-region binding) [2]. The 4-carboxylate regioisomer is critical for this application—the 2-carboxylate positional isomer (CAS 431925-05-2) lacks the geometric alignment with the EGFR hinge region identified in molecular docking studies. 354773-23-2 should be prioritized for EGFR-TK screening panels over positional isomers and over the free acid (CAS 634-38-8), which cannot penetrate cell membranes to reach the intracellular kinase domain.

Multidrug-Resistant Gram-Positive Antibacterial Screening with Enhanced Hydrogen-Bonding Capacity

354773-23-2 offers a differentiated antibacterial screening candidate based on its 4-methoxyphenyl ester substituent. The methoxy oxygen provides a fifth hydrogen-bond acceptor absent in the 4-methylphenyl analog, a feature associated with improved Gram-negative outer membrane penetration in quinoline antibacterial SAR [3]. The quinoline-4-carboxylate class has confirmed potent activity against MRSA, MRSE, VRE, and C. difficile (Cai et al., 2018). 354773-23-2 should be selected over the 4-methylphenyl analog for screening panels that include both Gram-positive and Gram-negative pathogens, where the additional hydrogen-bond acceptor may broaden the activity spectrum.

Cell-Based Assay Development Requiring Sustained Intracellular Exposure

For cell-based reporter gene assays, cell viability assays (MTT/MTS), and long-term clonogenic survival assays (24–72 hour incubation), 354773-23-2 in its intact ester form is the appropriate procurement choice over the free acid 2-methylquinoline-4-carboxylic acid (CAS 634-38-8) . The ester masks the ionizable carboxylate, enhancing passive membrane permeability and reducing non-specific ionic interactions with serum proteins and cell surface components. The 2-oxoethyl ester linkage provides controlled hydrolytic stability—unlike simple methyl or ethyl esters that undergo rapid, uncontrolled esterase cleavage upon addition to culture media. Researchers performing intracellular target engagement assays should specify 354773-23-2 rather than the acid to avoid false-negative results from poor cellular uptake.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.